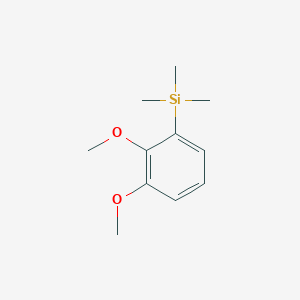![molecular formula C15H17N B15205649 N,N,3'-Trimethyl[1,1'-biphenyl]-4-amine](/img/structure/B15205649.png)
N,N,3'-Trimethyl[1,1'-biphenyl]-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,3’-Trimethyl[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a biphenyl core with three methyl groups and an amine group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3’-Trimethyl[1,1’-biphenyl]-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Another method involves the reaction of 1,1’-biphenyl-4-amine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired product.
Industrial Production Methods
For industrial-scale production, continuous flow processes are often employed to ensure high yield and purity. The use of automated reactors and optimized reaction conditions allows for efficient large-scale synthesis of N,N,3’-Trimethyl[1,1’-biphenyl]-4-amine. The process typically involves the use of palladium-catalyzed cross-coupling reactions, followed by purification steps such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,3’-Trimethyl[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced amine derivatives.
Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like triethylamine or pyridine.
Major Products Formed
Oxidation: Quinones, nitroso compounds, and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: N-alkylated or N-acylated biphenyl derivatives.
Applications De Recherche Scientifique
N,N,3’-Trimethyl[1,1’-biphenyl]-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of N,N,3’-Trimethyl[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. In biological systems, it may interact with enzymes or cellular receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’-Trimethyl-1,3-propanediamine: A similar compound with a different core structure but similar functional groups.
N,N,N’-Trimethylethylenediamine: Another related compound with a different backbone but similar methyl and amine groups.
Uniqueness
N,N,3’-Trimethyl[1,1’-biphenyl]-4-amine is unique due to its biphenyl core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific interactions with molecular targets are required, such as in catalysis or drug design.
Propriétés
Formule moléculaire |
C15H17N |
|---|---|
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(3-methylphenyl)aniline |
InChI |
InChI=1S/C15H17N/c1-12-5-4-6-14(11-12)13-7-9-15(10-8-13)16(2)3/h4-11H,1-3H3 |
Clé InChI |
PVHLKEFYIDEHFV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


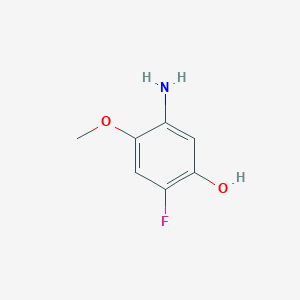
![6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15205586.png)
![Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B15205592.png)
![5-[3-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15205593.png)

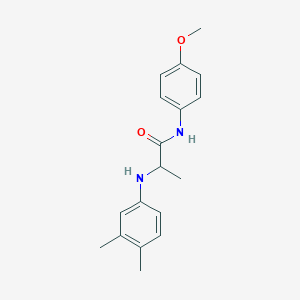
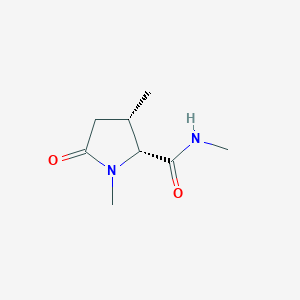
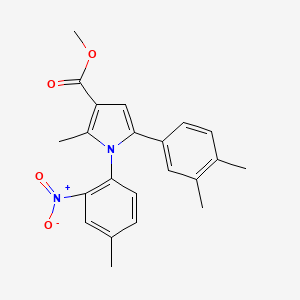

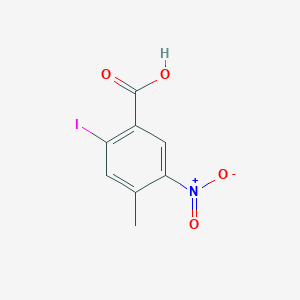

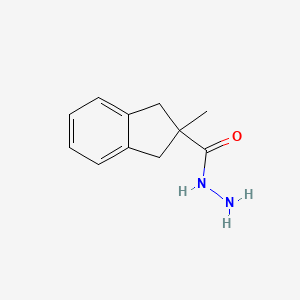
![[2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B15205638.png)
